(2-Fluoro-3,5-diformylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

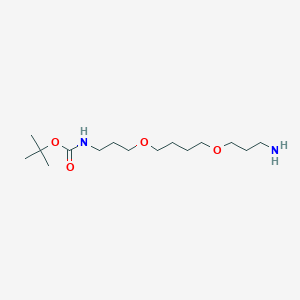

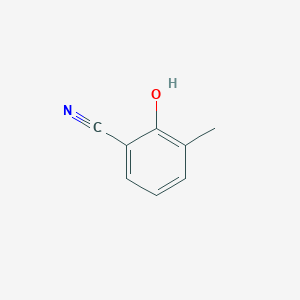

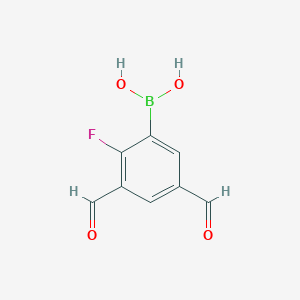

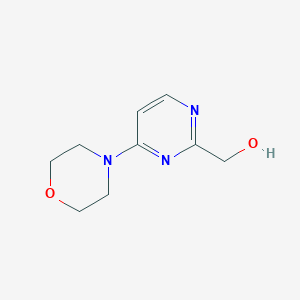

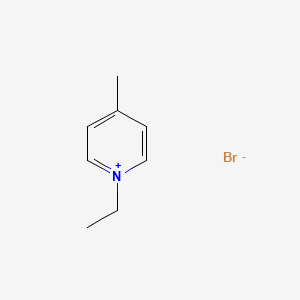

“(2-Fluoro-3,5-diformylphenyl)boronic acid” is a boronic acid bridging ligand linker for COFs in application of self-healing materials, drug delivery, cell capture and release . It has two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring .

Chemical Reactions Analysis

“(2-Fluoro-3,5-diformylphenyl)boronic acid” can be used in highly efficient oxime click reaction, allowing the facile preparation of phenylboronic acid functional materials . It is also involved in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Fluoro-3,5-diformylphenyl)boronic acid” include a melting point of 235-240°C . The boiling point is predicted to be 432.4±55.0 °C .Wissenschaftliche Forschungsanwendungen

-

Sensing Applications

- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes : This interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Therapeutics

- Application Summary : Boronic acids have been used in the development of therapeutics .

- Methods of Application : This involves the interaction of boronic acids with biological molecules, which can lead to the development of new drugs .

- Results or Outcomes : While the specific outcomes can vary depending on the therapeutic being developed, the use of boronic acids in this field has the potential to lead to new treatments for various diseases .

-

Separation Technologies

- Application Summary : Boronic acids have been used in separation technologies .

- Methods of Application : This involves the use of boronic acids in techniques such as electrophoresis of glycated molecules .

- Results or Outcomes : The use of boronic acids in separation technologies can improve the efficiency and effectiveness of these techniques .

-

Organic Synthesis

- Application Summary : Boronic acids are used in various organic synthesis reactions, including Suzuki-Miyaura coupling .

- Methods of Application : In Suzuki-Miyaura coupling, boronic acids are coupled with aryl or vinyl halides in the presence of a palladium catalyst and a base .

- Results or Outcomes : This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-fluoro-3,5-diformylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO4/c10-8-6(4-12)1-5(3-11)2-7(8)9(13)14/h1-4,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXARFPYUGQNNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C=O)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584586 |

Source

|

| Record name | (2-Fluoro-3,5-diformylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-3,5-diformylphenyl)boronic acid | |

CAS RN |

870778-85-1 |

Source

|

| Record name | (2-Fluoro-3,5-diformylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)